4,6-Dimethoxybenzo[d]isothiazole-3-carboxylic acid
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Overview
Description
4,6-Dimethoxybenzo[d]isothiazole-3-carboxylic acid is a chemical compound with the molecular formula C10H9NO4S and a molecular weight of 239.25 g/mol . This compound is characterized by the presence of a benzoisothiazole ring substituted with methoxy groups at positions 4 and 6, and a carboxylic acid group at position 3 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxybenzo[d]isothiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,6-dimethoxy-2-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with ammonia to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethoxybenzo[d]isothiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic substitution reactions can occur at the methoxy-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
4,6-Dimethoxybenzo[d]isothiazole-3-carboxylic acid has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,6-Dimethoxybenzo[d]isothiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethoxybenzo[d]isothiazole-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
4,6-Dimethoxybenzo[d]isothiazole-3-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid.
4,6-Dimethoxybenzo[d]isothiazole-3-methyl ester: Features a methyl ester group instead of a carboxylic acid.
Uniqueness
4,6-Dimethoxybenzo[d]isothiazole-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both methoxy and carboxylic acid functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C10H9NO4S |
---|---|
Molecular Weight |
239.25 g/mol |
IUPAC Name |
4,6-dimethoxy-1,2-benzothiazole-3-carboxylic acid |
InChI |
InChI=1S/C10H9NO4S/c1-14-5-3-6(15-2)8-7(4-5)16-11-9(8)10(12)13/h3-4H,1-2H3,(H,12,13) |
InChI Key |
UOAWAUNEZCYAOS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)SN=C2C(=O)O)OC |
Origin of Product |
United States |
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